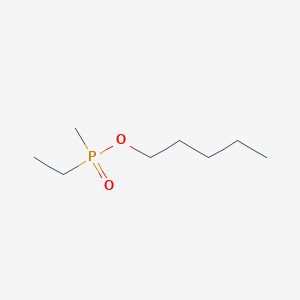

Pentyl ethyl(methyl)phosphinate

Description

Structure

3D Structure

Properties

CAS No. |

189192-82-3 |

|---|---|

Molecular Formula |

C8H19O2P |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-[ethyl(methyl)phosphoryl]oxypentane |

InChI |

InChI=1S/C8H19O2P/c1-4-6-7-8-10-11(3,9)5-2/h4-8H2,1-3H3 |

InChI Key |

WXPUQCSTTLHBDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for Pentyl Ethyl Methyl Phosphinate and Analogous Phosphinate Structures

Direct Esterification Approaches to Phosphinates

Direct esterification represents a fundamental and straightforward route for the synthesis of phosphinate esters. This approach typically involves the condensation reaction between a phosphinic acid and an alcohol.

Esterification of Phosphinic Acids with Alcohols

The direct esterification of phosphinic acids (R¹R²P(O)OH) with alcohols is a primary method for synthesizing phosphinate esters like pentyl ethyl(methyl)phosphinate. This reaction involves the direct condensation of the acid with the corresponding alcohol, in this case, pentanol, to form the ester and water.

Research has demonstrated that this transformation can be effectively carried out under various conditions, often requiring elevated temperatures to drive the reaction to completion. For instance, the microwave-assisted direct esterification of phenyl-H-phosphinic acid with a range of linear and branched alcohols, including n-pentanol, has been successfully achieved. nih.govmdpi.com These reactions, typically using a significant excess of the alcohol, can produce the desired phosphinate esters in good to excellent yields. mdpi.com The reactivity in these esterifications can be influenced by the structure of the phosphinic acid itself; for example, 1-hydroxy-3-phospholene oxides have been found to be more reactive than their saturated phospholane (B1222863) or hexahydrophosphinine counterparts. tandfonline.com This difference is attributed to the decreased nucleophilicity of the P=O group and reduced acidity of the P(O)OH function in the fully saturated ring systems. tandfonline.com

While effective, direct esterification without catalysts can necessitate harsh conditions. nih.gov However, the use of techniques like microwave irradiation can significantly enhance reaction rates and yields. tandfonline.comresearchgate.net

Catalytic and Stoichiometric Activators in Phosphinic Acid Esterification

To improve reaction efficiency and moderate the required conditions for direct esterification, various catalytic and stoichiometric activators are employed. These agents facilitate the condensation reaction, often by activating the phosphinic acid group.

Ionic liquids (ILs) have emerged as effective additives or catalysts in these reactions. mdpi.com For example, the use of 10% [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) in the microwave-assisted esterification of phenyl-H-phosphinic acid allowed for shorter reaction times and lower temperatures (140–160 °C) while achieving high yields (82–94%). mdpi.com

Other systems have also been developed for esterification. A novel and highly efficient method utilizes a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride. nih.gov In this system, an acyl phosphonium (B103445) salt is proposed as the active intermediate that promotes the condensation between the acid and the alcohol under mild, neutral conditions. nih.gov For certain substrates, such as monosubstituted phosphinic acids, orthosilicates have been shown to be effective for selective esterification, providing a convenient alternative to methods using diazomethane (B1218177) or carbodiimides. organic-chemistry.org In the broader context of phosphorus acid chemistry, tertiary amines are also known to catalyze the etherification of ortho-phosphoric acid. mdpi.com

The following table summarizes the results of a batch microwave-assisted direct esterification of phenyl-H-phosphinic acid with various alcohols, illustrating the effectiveness of this method and the impact of an ionic liquid catalyst.

Table 1: Batch Microwave-Assisted Direct Esterification of Phenyl-H-Phosphinic Acid Data sourced from Molecules (2020) mdpi.com

| Alcohol | Catalyst | Temp. (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| n-Propanol | None | 180 | 45 | 73 |

| n-Propanol | [bmim][PF₆] | 160 | 30 | 82 |

| n-Butanol | None | 180 | 45 | 88 |

| n-Butanol | [bmim][PF₆] | 160 | 30 | 94 |

| n-Pentanol | None | 180 | 45 | 88 |

| n-Pentanol | [bmim][PF₆] | 160 | 30 | 91 |

| n-Octanol | None | 200 | 60 | 90 |

| n-Octanol | [bmim][PF₆] | 160 | 30 | 92 |

Transesterification and Alcoholysis of Phosphinate Precursors

Transesterification, or the alcoholysis of a phosphinate ester, provides an alternative and powerful route to synthesize new phosphinate esters. This method involves reacting a precursor ester with a different alcohol, often in excess, to exchange the alkoxy group.

Continuous Flow Processes for Alkyl Phosphinate Synthesis

The transition from batch to continuous flow processing offers significant advantages in chemical manufacturing, including improved productivity, safety, and control. The synthesis of alkyl phosphinates via esterification has been successfully adapted to a continuous flow microwave reactor system. nih.govmdpi.com

In a typical setup, a solution of the phosphinic acid in the desired alcohol is fed into the reactor at controlled flow rates and temperatures. mdpi.com Studies comparing batch and continuous flow methods for the synthesis of butyl and pentyl phosphinates have demonstrated that the flow operation can be significantly more productive. mdpi.com For instance, the continuous flow synthesis of pentyl phenyl-H-phosphinate was found to be 6.9 times more productive than the corresponding batch method within the same operational timeframe. mdpi.com The efficiency of the flow process is dependent on parameters such as temperature and flow rate, which can be optimized to achieve quantitative conversions. nih.gov

The table below presents data from the continuous flow esterification of phenyl-H-phosphinic acid, highlighting the impact of reaction parameters on conversion.

Table 2: Continuous Flow Microwave-Assisted Esterification of Phenyl-H-Phosphinic Acid Data sourced from Molecules (2020) nih.gov

| Alcohol | Flow Rate (mL/min) | Temp. (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| n-Butanol | 0.15 | 180 | 100 | 91 |

| n-Butanol | 0.25 | 190 | 100 | 89 |

| n-Pentanol | 0.15 | 180 | 98 | 89 |

| n-Pentanol | 0.25 | 190 | 100 | 91 |

| i-Pentanol | 0.15 | 180 | 100 | 85 |

| i-Pentanol | 0.25 | 190 | 100 | 88 |

Microwave-Assisted Transesterification Techniques

Microwave irradiation is a highly effective tool for accelerating transesterification reactions, allowing for the synthesis of various alkyl phosphinates from a common precursor. nih.govnih.gov The uncatalyzed transesterification of phosphinates can require harsh conditions, but the use of microwave energy can facilitate the reaction efficiently. nih.gov

For example, the reaction of ethyl phenyl-H-phosphinate with a variety of alcohols, including n-pentanol, has been shown to proceed to completion under microwave irradiation at temperatures between 160-190 °C. nih.gov By applying a 15-fold excess of the new alcohol, a range of different phosphinate esters can be prepared in high yields after purification. nih.gov This methodology provides a flexible and rapid route to a library of phosphinate esters from an easily accessible starting material.

The following table details the conditions and outcomes of microwave-assisted transesterification of ethyl phenyl-H-phosphinate.

Table 3: Microwave-Assisted Transesterification of Ethyl Phenyl-H-Phosphinate Data sourced from Molecules (2020) nih.gov

| Alcohol | Temp. (°C) | Time | Conversion (%) |

|---|---|---|---|

| n-Propanol | 160 | 2.25 h | 100 |

| n-Butanol | 180 | 40 min | 100 |

| i-Butanol | 160 | 2.25 h | 100 |

| n-Pentanol | 180 | 40 min | 100 |

| i-Pentanol | 190 | 40 min | 100 |

| Benzyl (B1604629) Alcohol | 180 | 1 h | 100 |

Carbon-Phosphorus Bond Forming Reactions in Phosphinate Synthesis

The synthesis of the phosphinic acid core structure, such as ethyl(methyl)phosphinic acid, is predicated on the formation of stable carbon-phosphorus (C-P) bonds. These reactions are fundamental to organophosphorus chemistry and provide the backbone of the target molecule.

Several strategies exist for the creation of C-P bonds. A classic and widely used method involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with phosphorus halides. nih.govbeilstein-journals.org This approach allows for the sequential introduction of alkyl or aryl groups onto the phosphorus center.

Another significant strategy is the radical addition of hypophosphorous acid derivatives to unsaturated hydrocarbons, a process known as hydrophosphinylation. nih.gov For example, the reaction of alpha-olefins with sodium hypophosphite in the presence of a free radical initiator can yield alkyl phosphinates in high yields. google.com This anti-Markovnikov addition is a powerful tool for creating a C-P bond at a terminal carbon.

Transition metal-catalyzed cross-coupling reactions also represent a modern and versatile method for C-P bond formation. organic-chemistry.org Reactions such as the Hirao reaction enable the coupling of H-phosphinates with aryl or vinyl halides to form aryl- or vinyl-phosphinates. mdpi.com Furthermore, photocatalysis has emerged as a strategy for generating carbon-centered radicals that can react with various phosphorus compounds (P(III), P(V)) to forge C-P bonds under mild conditions. rsc.org These fundamental bond-forming reactions are essential for constructing the specific substitution pattern required for precursors to compounds like this compound.

Utility of H-Phosphinates as Synthetic Intermediates

H-phosphinates, also known as phosphinic acids, are versatile intermediates in the synthesis of more complex phosphinate derivatives. organic-chemistry.orgresearchgate.net Their reactivity stems from the presence of a P-H bond, which can undergo a variety of addition and substitution reactions. For instance, H-phosphinate esters can be deprotonated with a strong base, such as lithium hexamethyldisilazide (LHMDS), at low temperatures, followed by alkylation with a range of electrophiles to form new P-C bonds. This approach offers a route to compounds like this compound by starting with an appropriate H-phosphinate precursor. organic-chemistry.org

The P-H bond in H-phosphinates can also participate in radical additions to alkenes and alkynes, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) under thermal conditions. organic-chemistry.org This method allows for the formation of a P-C bond at the site of the double or triple bond. Furthermore, H-phosphonates can serve as precursors for the synthesis of phosphoramidates through an oxidation process involving iodine, highlighting the broad utility of P-H containing phosphorus compounds in synthetic chemistry. nih.gov

The reactivity of H-phosphinates is central to many synthetic strategies, and their stability and ease of handling make them valuable starting materials for creating a library of phosphinate esters with diverse functionalities. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for P-C Bond Formation

Transition metal catalysis, particularly with palladium, has become a powerful tool for the formation of P-C bonds in the synthesis of phosphinates. rsc.org These cross-coupling reactions typically involve the reaction of a P-H containing compound, such as an H-phosphinate, with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgacs.org This methodology, often referred to as the Hirao reaction, is highly efficient and can be performed under relatively mild conditions, sometimes even solvent-free with microwave assistance. acs.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic electrophile to the low-valent transition metal, transmetalation or displacement with the phosphorus nucleophile, and reductive elimination to yield the final product and regenerate the catalyst. acs.org A variety of palladium sources, such as Pd(OAc)₂, and ligands can be employed to optimize the reaction for specific substrates. organic-chemistry.orgnih.gov The choice of ligand is crucial as it can influence the steric and electronic properties of the catalyst, thereby affecting the reaction's efficiency and selectivity. nih.gov

Recent advancements have expanded the scope of these reactions to include a wider range of coupling partners and have focused on developing more environmentally friendly protocols. organic-chemistry.orgacs.org For the synthesis of a compound like this compound, a palladium-catalyzed cross-coupling could be envisioned between a suitable pentyl or ethyl halide/triflate and a corresponding methylphosphinate derivative.

| Catalyst System | Coupling Partners | Key Features | Potential Application |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | H-Phosphinate and Aryl/Alkyl Halide | High efficiency, broad substrate scope. acs.org | Synthesis of aryl- and alkylphosphinates. |

| Copper Catalyst / Ligand (e.g., proline) | P-H compound and Aryl Halide | Inexpensive catalyst system. organic-chemistry.org | P-arylation of phosphonates and phosphinates. organic-chemistry.org |

| Palladium(0) / Xantphos | H-phosphonate diester and Benzyl Halide | Effective for coupling with benzyl halides. organic-chemistry.org | Synthesis of benzylphosphonate diesters. organic-chemistry.org |

Multicomponent Reactions (e.g., Kabachnik–Fields Reactions) in Phosphinate Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic step. The Kabachnik–Fields reaction is a prominent example of an MCR used for the synthesis of α-aminophosphonates and their phosphinate analogues. nih.govmdpi.comwikipedia.org This reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a P(O)H species, which can be an H-phosphinate. nih.govmdpi.com

The mechanism of the Kabachnik–Fields reaction can proceed through two main pathways: one involving the initial formation of an imine from the amine and carbonyl compound, followed by the addition of the H-phosphinate, and another where the H-phosphinate first adds to the carbonyl group to form an α-hydroxyphosphinate, which is then substituted by the amine. nih.govsemanticscholar.org The predominant pathway often depends on the specific reactants and reaction conditions. nih.gov

While the classic Kabachnik-Fields reaction leads to α-aminophosphonates, its extension to include H-phosphinates as the phosphorus component allows for the synthesis of α-aminophosphinates. mdpi.comsemanticscholar.org This provides a direct route to introduce both an amino group and a new P-C bond adjacent to the phosphorus atom. The reaction can often be promoted by catalysts, including Lewis acids, and in some cases, can be performed under solvent-free microwave conditions, aligning with the principles of green chemistry. nih.govacs.org

Synthesis from Halophosphinate Derivatives

Halophosphinates, particularly chlorophosphinates, are reactive intermediates that can be used to synthesize a variety of phosphinate esters. A general approach involves the reaction of a phosphinic chloride with an alcohol in the presence of a base to yield the corresponding phosphinate ester. For the synthesis of this compound, one could envision the reaction of ethyl(methyl)phosphinic chloride with pentanol.

Another synthetic route starts from dichlorophosphines. For example, methyldichlorophosphine (B1584959) can be reacted with an alcohol to form a phosphonochloridite, which can then be subjected to an Arbuzov reaction with an alkyl halide. Subsequent hydrolysis yields the desired phosphinate.

A patent describes a method for synthesizing methylphosphinate compounds where a solution containing methyldialkyl phosphinate and magnesium chloride is treated with a salt solution at low temperatures to obtain the desired methyl monoalkyl phosphinate. google.com This process highlights the use of purification techniques to isolate specific phosphinate esters from reaction mixtures.

Stereoselective Synthesis and Diastereomeric Resolution of Chiral Phosphinate Esters

The phosphorus atom in a phosphinate ester such as this compound is a stereocenter when the two organic substituents and the ester group are different. The synthesis of enantiomerically pure phosphinates is of significant interest, and this can be achieved through stereoselective synthesis or the resolution of diastereomeric mixtures.

Diastereoselective Approaches to Phosphinate Scaffolds

Diastereoselective synthesis aims to control the formation of a new stereocenter relative to an existing one. In the context of phosphinates, this can be achieved by reacting a chiral H-phosphinate with a prochiral substrate or by using a chiral auxiliary. For example, diastereoselective phospha-Michael additions of H-phosphinates to α,β-unsaturated ketones have been developed. nih.gov These reactions, often carried out under phase-transfer catalysis, can lead to high diastereoselectivities, allowing for the controlled formation of both a carbon and a phosphorus stereocenter. nih.gov

Another approach involves the use of chiral auxiliaries attached to the phosphinate, which direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. The development of new chiral scaffolds and catalysts continues to advance the field of diastereoselective phosphinate synthesis. nih.govacs.org Visible-light-promoted reactions have also emerged as a mild and efficient method for the diastereoselective synthesis of certain phosphorus-containing cyclopropyl (B3062369) compounds.

| Diastereoselective Method | Key Principle | Example Application |

|---|---|---|

| Phospha-Michael Addition | Addition of a phosphinate nucleophile to a chiral or prochiral Michael acceptor. nih.gov | Synthesis of phosphinates with adjacent carbon and phosphorus stereocenters. nih.gov |

| Chiral Auxiliary | A chiral group temporarily attached to the molecule directs the stereochemical outcome of a reaction. ethz.ch | Asymmetric synthesis of various chiral compounds. ethz.ch |

| Visible-Light-Promoted Hydrophosphination | Formation of an electron-donor-acceptor (EDA) complex enables diastereoselective C-P bond formation. | Diastereoselective synthesis of cyclopropyl phosphorus compounds. |

Chromatographic Separation of Phosphinate Diastereoisomers

When a stereoselective synthesis is not feasible or does not provide sufficient purity, the separation of diastereomers is a common strategy to obtain enantiomerically pure compounds. Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques such as chromatography. aklectures.comntu.edu.sg

For phosphinates, a racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by column chromatography. rsc.org After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the phosphinate. Chiral stationary phases in high-performance liquid chromatography (HPLC) are also widely used for the analytical and preparative separation of enantiomers and diastereomers. nih.govnih.govchromforum.org Polysaccharide-based chiral stationary phases have proven effective in resolving phosphoramidate (B1195095) diastereomers, a class of compounds structurally related to phosphinates. nih.gov The choice of the mobile phase and the specific chiral column is critical for achieving good separation. chromforum.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the pentyl, ethyl, and methyl groups, each with characteristic chemical shifts and coupling patterns due to spin-spin interactions with neighboring protons and the phosphorus atom.

The expected ¹H NMR spectral data for this compound is detailed in the table below. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and phosphorus atoms, and the multiplicity is determined by the number of adjacent protons and the phosphorus nucleus.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-Coupling (Hz) |

| P-CH₃ | 1.4 - 1.6 | Doublet | ²JP-H ≈ 12-18 |

| O-CH₂-CH₃ | 3.9 - 4.2 | Doublet of Quartets | ³JH-H ≈ 7, ³JP-H ≈ 7-10 |

| O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ³JH-H ≈ 7 |

| O-CH₂-(CH₂)₃-CH₃ | 3.8 - 4.1 | Multiplet | |

| O-CH₂-CH₂ -(CH₂)₂-CH₃ | 1.6 - 1.8 | Multiplet | |

| (CH₂)₂-CH₂ -CH₃ | 1.2 - 1.5 | Multiplet | |

| (CH₂)₃-CH₃ | 0.8 - 1.0 | Triplet | ³JH-H ≈ 7 |

Note: The predicted values are based on data for analogous phosphinate and phosphonate (B1237965) esters.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single peak. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. For this compound, the carbons closer to the electronegative oxygen and phosphorus atoms will resonate at a lower field (higher ppm values). Coupling between the phosphorus and carbon atoms (JP-C) can also be observed, providing further structural information.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted P-C Coupling (J, Hz) |

| P-CH₃ | 15 - 25 | ¹JP-C ≈ 90-110 |

| O-CH₂-CH₃ | 60 - 65 | ²JP-C ≈ 5-8 |

| O-CH₂-CH₃ | 15 - 20 | ³JP-C ≈ 5-7 |

| O-CH₂-(CH₂)₃-CH₃ | 65 - 70 | ²JP-C ≈ 5-8 |

| O-CH₂-CH₂ -(CH₂)₂-CH₃ | 30 - 35 | ³JP-C ≈ 4-6 |

| CH₂ -CH₂-CH₃ | 25 - 30 | |

| CH₂ -CH₃ | 20 - 25 | |

| -CH₃ | 10 - 15 |

Note: The predicted values are based on general ranges for organophosphorus esters and related compounds. researchgate.netbhu.ac.inoregonstate.edulibretexts.org

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents. For this compound, which is a P(V) compound, a single peak would be expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphinates typically falls within a characteristic range.

The expected ³¹P NMR chemical shift for this compound would be in the range of δ = +30 to +50 ppm , referenced against an external standard of 85% phosphoric acid. This range is characteristic for alkyl phosphinates. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₁₉O₂P), the nominal molecular weight is 178.21 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. Upon ionization in the mass spectrometer, the molecular ion [M]⁺• would undergo characteristic fragmentation, providing valuable structural information.

Predicted Fragmentation Pattern of this compound:

| m/z | Proposed Fragment Ion | Fragment Structure |

| 178 | [M]⁺• | [CH₃P(O)(OC₂H₅)(OC₅H₁₁)]⁺• |

| 149 | [M - C₂H₅]⁺ | [CH₃P(O)(OH)(OC₅H₁₁)]⁺ |

| 133 | [M - OC₂H₅]⁺ | [CH₃P(O)(OC₅H₁₁)]⁺ |

| 108 | [M - C₅H₁₀]⁺• | [CH₃P(O)(OC₂H₅)(OH)]⁺• |

| 93 | [CH₃P(O)(OC₂H₅)]⁺ | [CH₃P(O)(OC₂H₅)]⁺ |

| 79 | [CH₃PO₂H]⁺• | [CH₃P(O)(OH)H]⁺• |

Note: The fragmentation pattern is predicted based on common fragmentation pathways of organophosphorus esters, such as alpha-cleavage and McLafferty rearrangement.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cromlab-instruments.es It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected. This allows for the identification and quantification of the individual components of a mixture. For the analysis of organophosphorus compounds, a low polarity capillary column, such as one with a 5% phenyl/95% dimethyl polysiloxane phase, is often employed. cromlab-instruments.es Derivatization is sometimes used for less volatile or more polar organophosphorus compounds to improve their chromatographic behavior. mdpi.com

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For phosphinate esters, several chromatographic methods are applicable.

Column Chromatography: This is a common method for the purification of synthetic products. A solution of the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina (B75360). Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (eluent), leading to their separation. For phosphinate esters, a normal-phase chromatography setup with a solvent system like ethyl acetate (B1210297)/hexane is often effective. mdpi.comsapub.org

Thin-Layer Chromatography (TLC): TLC is a quick and simple analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with an adsorbent, and the plate is developed in a solvent chamber. The separation is based on the same principles as column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, leading to higher resolution and faster separation times. Both normal-phase and reverse-phase HPLC can be used for the analysis and purification of phosphinate esters. For polar phosphonates, ion-pair chromatography with a reagent like N,N-dimethylhexylamine can be used to improve retention on a reversed-phase column. nih.gov

Spectroscopic and Chromatographic Characterization of Phosphinate Esters

The successful isolation and analysis of phosphinate esters like pentyl ethyl(methyl)phosphinate hinge on the selection of appropriate chromatographic conditions. The inherent polarity of the P=O bond, combined with the varying hydrophobicity of the ester and alkyl substituents, dictates the separation mechanism.

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from mixtures. wikipedia.org It is widely employed in the synthesis of phosphinate esters for the isolation of the target compound from starting materials, byproducts, and other impurities. The choice of stationary phase and mobile phase is crucial for achieving effective separation.

For the purification of moderately polar compounds like this compound, normal-phase column chromatography is often the method of choice. In this mode, a polar stationary phase, such as silica (B1680970) gel or alumina (B75360), is used in conjunction with a non-polar or moderately polar mobile phase (eluent). youtube.com The separation is based on the differential adsorption of the compounds to the stationary phase; more polar compounds interact more strongly with the stationary phase and thus elute more slowly than less polar compounds. wikipedia.org

A typical procedure involves packing a glass column with a slurry of the stationary phase in a non-polar solvent. youtube.com The crude reaction mixture containing the phosphinate ester is then loaded onto the top of the column. The mobile phase is passed through the column, and as the solvent polarity is gradually increased (gradient elution), the separated compounds are collected in fractions. youtube.com

For instance, a patent describes the purification of alkyl phosphoric acid esters using negative pressure column chromatography with neutral alumina as the stationary phase, which can be an effective alternative to silica gel, especially for compounds that may be sensitive to the acidic nature of silica. google.com The purity of the product obtained through this method can exceed 99%. google.com

Table 1: Representative Column Chromatography Parameters for Phosphinate Ester Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) or Neutral Alumina |

| Mobile Phase (Eluent) | A gradient of ethyl acetate (B1210297) in hexanes (e.g., from 0% to 50% ethyl acetate) is commonly used. The initial non-polar solvent allows for the elution of non-polar impurities, while the gradual increase in polarity facilitates the elution of the phosphinate ester. |

| Elution Monitoring | Thin-Layer Chromatography (TLC) is typically used to monitor the separation and identify the fractions containing the desired product. |

| Post-Chromatography | Fractions containing the purified phosphinate ester are combined, and the solvent is removed under reduced pressure to yield the pure compound. |

This table presents typical conditions and is not based on specific experimental data for this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, faster analysis times, and greater sensitivity compared to traditional column chromatography. For phosphinate esters, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.

In RP-HPLC, a non-polar stationary phase, typically a C8 or C18 alkyl-silica, is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.gov The retention of the analyte is primarily governed by hydrophobic interactions between the solute and the stationary phase. nih.gov Less polar compounds have a stronger affinity for the stationary phase and are retained longer.

The retention of phosphinate esters in RP-HPLC is influenced by the length of the alkyl chains. For a compound like this compound, the pentyl and ethyl groups contribute to its hydrophobicity. Generally, increasing the length of the alkyl chain leads to increased retention times. obrnutafaza.hr

The composition of the mobile phase, including the ratio of organic solvent to water and the presence of additives, is a critical parameter for optimizing separations. nih.gov For some highly polar organophosphorus compounds, ion-pair chromatography can be employed to enhance retention and improve peak shape. sigmaaldrich.com This involves adding an ion-pairing reagent to the mobile phase, which interacts with the analyte to form a more retained, neutral complex. sigmaaldrich.com

Table 2: Illustrative HPLC Conditions for the Analysis of Alkyl Phosphinates

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a low wavelength (e.g., 210 nm) if the compound has a suitable chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility. |

This table provides exemplary conditions and is not derived from specific experimental data for this compound.

A study on the HPLC separation of alkylphosphonic acids on a porous graphitic carbon column utilized a gradient of formic acid in the aqueous mobile phase with mass spectrometric detection. nih.gov While this study focused on the acidic forms, the principles of gradient elution and mass spectrometric detection are also applicable to their ester derivatives.

Computational Chemistry and Theoretical Studies on Phosphinate Esters

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and molecular properties of organophosphorus compounds. For pentyl ethyl(methyl)phosphinate, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. nih.gov

These calculations reveal the polarization of the P=O bond, a key feature of phosphinates, and the electronic influence of the methyl, ethyl, and pentyl substituents on the phosphorus center. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical in predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity. tntech.edu

Table 1: Calculated Electronic Properties of a Representative Phosphinate Ester using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Note: The values presented are hypothetical and representative for a generic phosphinate ester and would require specific calculations for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing crucial information on the conformational flexibility of the pentyl and ethyl chains in this compound. These simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the phosphinate ester in a solvent, such as water or an organic solvent, one can analyze the solvation shell and the nature of solute-solvent interactions. nih.gov This is particularly important for understanding the compound's solubility and partitioning behavior. In the context of biological systems, MD simulations can be used to model the interaction of the phosphinate with macromolecules, such as enzymes, providing insights into potential binding modes and affinities. nih.gov

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving phosphinate esters. For instance, the hydrolysis of these esters is a critical process affecting their environmental persistence. Theoretical studies can map out the potential energy surface for reactions such as nucleophilic substitution at the phosphorus center. nih.gov

By locating the transition state structures and calculating the activation energies, researchers can distinguish between different possible mechanisms, such as associative or dissociative pathways. nih.govarxiv.org For example, the hydrolysis of phosphinate esters can proceed through different mechanisms depending on the reaction conditions (acidic or basic catalysis). arxiv.org DFT calculations can help determine the most favorable pathway by comparing the energy barriers of the competing transition states. researchgate.net

Table 2: Representative Calculated Activation Energies for Phosphinate Ester Hydrolysis

| Reaction Pathway | Catalyst | Activation Energy (kcal/mol) |

| Associative | Acid | 25 |

| Dissociative | Base | 20 |

Note: These are illustrative values and the actual activation energies would depend on the specific phosphinate ester and the computational method used.

In Silico Prediction of Molecular Parameters and Spectroscopic Data

Computational methods can predict various molecular parameters and spectroscopic data, aiding in the identification and characterization of compounds like this compound. Techniques exist for the in silico prediction of NMR and IR spectra.

For ³¹P NMR spectroscopy, chemical shifts are highly sensitive to the electronic environment of the phosphorus atom. slideshare.netyoutube.com Computational models can predict these shifts with reasonable accuracy, providing a valuable tool for structural elucidation. nih.gov Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. arxiv.orgfrontiersin.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. While large databases of computed IR spectra for phosphorus-containing molecules exist, specific predictions for this compound would likely require dedicated calculations. arxiv.org

Table 3: Predicted Spectroscopic Data for a Generic Phosphinate Ester

| Spectroscopic Technique | Predicted Value |

| ³¹P NMR Chemical Shift (ppm) | 30 - 50 |

| P=O Stretching Frequency (cm⁻¹) | 1200 - 1300 |

| P-C Stretching Frequency (cm⁻¹) | 700 - 800 |

Note: The predicted ranges are typical for phosphinate esters and would need to be refined through specific calculations for the target molecule.

Computational Assessment of Physicochemical Parameters Relevant to Chemical Behavior

The environmental fate and transport of this compound are governed by its physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict these properties based on the molecular structure. tntech.edunih.gov

Octanol-Water Partition Coefficient (log Kₒₗ): This parameter indicates the lipophilicity of a compound and its tendency to partition into organic phases. QSAR models often use molecular descriptors derived from the structure to predict log Kₒₗ. nih.govresearchgate.net For organophosphorus compounds, log Kₒₗ is a crucial parameter in assessing their potential for bioaccumulation. nih.gov

Bioconcentration Factor (BCF): BCF is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. mdpi.comnih.gov QSAR models can estimate BCF based on parameters like log Kₒₗ, providing a preliminary assessment of bioaccumulation potential without the need for extensive animal testing. mdpi.com

Soil Adsorption Potential (Kₒc): The soil organic carbon-water (B12546825) partitioning coefficient (Kₒc) describes the tendency of a chemical to adsorb to soil and sediment. nih.govresearchgate.netnih.govecetoc.org Predictive models for Kₒc are essential for understanding the mobility of phosphinates in the environment. nih.govnih.gov These models often incorporate molecular descriptors that capture aspects of the molecule's size, polarity, and hydrogen bonding capacity. nih.gov

Table 4: Predicted Physicochemical Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Method |

| log Kₒₗ | 2.5 | QSAR |

| log BCF | 1.8 | QSAR (based on log Kₒₗ) |

| log Kₒc | 2.2 | QSPR |

Note: These values are for illustrative purposes and would require specific QSAR/QSPR models for accurate prediction.

Research Applications and Advanced Materials Contexts of Phosphinate Compounds

Phosphinates as Key Building Blocks in the Synthesis of P-Chiral Organophosphorus Derivatives

The synthesis of P-chiral compounds, which are molecules with a stereogenic phosphorus center, is a significant area of research due to their application as chiral ligands in asymmetric catalysis. Phosphinates, particularly prochiral or racemic variants, serve as crucial precursors in creating these enantiopure phosphorus compounds.

Several synthetic strategies are employed to generate P-chiral molecules from phosphinate starting materials:

Desymmetrization of Prochiral Substrates: This method involves the enantioselective transformation of a prochiral phosphinate, where two substituents on the phosphorus atom are identical, into a chiral product. nih.gov

Kinetic Resolution of Racemic Mixtures: Racemic H-phosphinates can be coupled with nucleophilic alcohols under halogenating conditions in the presence of a chiral catalyst. nih.govmdpi.com This process selectively converts one enantiomer of the phosphinate at a faster rate, allowing for the separation of the enantioenriched phosphine (B1218219) oxide. acs.org For instance, the oxidation of racemic phenyl-ortho-anisylmethylphosphine using CCl4 and (–)-menthol can yield the corresponding phosphine oxide with moderate enantiomeric excess. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the phosphinate, directing subsequent transformations to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed. nih.gov

Atherton-Todd Reaction: Enantiopure H-phosphinates can be converted into other P-stereogenic compounds through a dehydrogenative coupling process known as the Atherton-Todd reaction. nih.govmdpi.com

These methods have enabled the synthesis of a wide array of P-chiral phosphine oxides and other derivatives, which are subsequently used to create highly effective chiral ligands for transition-metal-catalyzed asymmetric reactions. chinesechemsoc.orgnih.govjst.go.jp

Table 1: Synthetic Approaches to P-Chiral Organophosphorus Compounds from Phosphinates

| Method | Description | Key Features |

| Desymmetrization | Enantioselective reaction on a prochiral phosphinate. | Limited by substrate scope and can have modest stereoselectivity. nih.gov |

| Kinetic Resolution | Catalytic reaction that differentiates between enantiomers of a racemic phosphinate. | Can produce highly enantioenriched products. acs.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | A well-established but often multi-step approach. nih.gov |

| Atherton-Todd Reaction | Dehydrogenative coupling of enantiopure H-phosphinates. | A versatile method for creating diverse P-stereogenic compounds. nih.govmdpi.com |

Application of Phosphinate Anions as Counterions in Novel Ionic Liquids for Material Processing

Ionic liquids (ILs) are salts with melting points below 100°C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. Phosphinate anions have emerged as a valuable class of counterions in the design of novel ILs.

Phosphonium-based ILs, often paired with phosphinate anions, offer several advantages over more common nitrogen-based ILs, such as imidazolium (B1220033) salts. These benefits include potentially lower toxicity and enhanced thermal stability. arpnjournals.org The properties of these ILs, such as viscosity, conductivity, and solubility, are influenced by the alkyl chain length and structure of both the phosphonium (B103445) cation and the phosphinate anion. nih.govnih.gov

For example, a study of imidazolium-based ILs with methyl- and ethyl-phosphonate anions revealed high ionic conductivities, which were attributed to their low glass-transition temperatures. nih.gov The structure of the alkyl groups on the phosphinate anion can also influence cation-anion interactions within the IL. nih.gov

Phosphinate-based ILs have shown promise in various material processing applications:

Lubricant Additives: Oil-soluble phosphonium-based ILs with organophosphate, carboxylate, and sulfonate anions have demonstrated excellent antiwear properties. nih.gov

Extraction Agents: Hydrophobic phosphonium ILs can be used for the extraction of metal ions from aqueous solutions. researchgate.netresearchgate.net

Polymer Composites: The incorporation of phosphonium-based ILs into biodegradable polymers can enhance the thermal and mechanical properties of the resulting composites. bris.ac.uk

Table 2: Properties and Applications of Phosphinate-Based Ionic Liquids

| Cation Type | Anion Type | Key Properties | Potential Applications |

| Imidazolium | Alkyl Phosphonate (B1237965) | High ionic conductivity, low glass-transition temperature. nih.gov | Electrolytes, CO2 separation. nih.gov |

| Phosphonium | Organophosphate | Good oil solubility, forms antiwear tribo-films. nih.gov | Ashless lubricant additives. nih.gov |

| Phosphonium | Carboxylate/Sulfonate | Effective in wear protection. nih.gov | Lubricant additives. nih.gov |

| Phosphonium | Chloride/Nitrite | Selective metal extraction capabilities. researchgate.net | Separation technology. researchgate.net |

Phosphinate Ligands in Coordination Chemistry for Metal-Organic Frameworks and Catalysis

Phosphinate ligands are instrumental in the field of coordination chemistry, where they bind to metal ions to form coordination polymers and metal-organic frameworks (MOFs). mdpi.com MOFs are porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. acs.orgethz.ch

Compared to the more commonly used carboxylate linkers, phosphinates form stronger bonds with metal centers, which can lead to MOFs with increased thermal and chemical stability. acs.orgnih.gov However, phosphinates are less versatile in their coordination ability than phosphonates because they have one less oxygen atom available for binding. mdpi.com This structural difference can also be exploited to control the dimensionality and porosity of the resulting framework. nih.gov

Recent research has demonstrated the principle of isoreticular design—creating a series of MOFs with the same underlying topology but different functional groups—by combining phosphinate and phosphonate linkers within the same framework. nih.gov This approach allows for the fine-tuning of the chemical environment within the MOF's pores. nih.gov

Phosphine ligands, which can be derived from phosphinates, are also critical in homogeneous catalysis. alfa-chemistry.com They coordinate to transition metals, and their steric and electronic properties can be adjusted to control the activity and selectivity of the catalyst. ethz.chalfa-chemistry.com

Design of Phosphinate Analogs for Bioisosteric Replacement in Chemical Biology Research

Bioisosteric replacement is a strategy in medicinal chemistry and chemical biology where one functional group is replaced by another with similar physical or chemical properties. The goal is to modulate the properties of a molecule, such as its stability or ability to interact with biological targets, without altering its fundamental structure.

The phosphinate group is often used as a bioisostere for the phosphate (B84403) group, which is ubiquitous in biology. researchgate.netrsc.org Phosphinates can also act as mimics for the tetrahedral transition state of amide bond hydrolysis, making them valuable tools for designing enzyme inhibitors. mdpi.com

Key aspects of phosphinates as bioisosteres include:

Increased Stability: The P-C bond in a phosphinate is more resistant to enzymatic and chemical hydrolysis than the P-O bond in a phosphate. cambridgemedchemconsulting.com

Geometric and Electronic Mimicry: Phosphinates can mimic the tetrahedral geometry of phosphates and transition states. mdpi.comresearchgate.net Fluorinated phosphonates, for instance, are considered excellent bioisosteres of phosphate groups in terms of pKa, geometry, and polarity. researchgate.net

Tunable Properties: The organic substituents on the phosphorus atom can be modified to fine-tune the steric and electronic properties of the molecule. nih.gov

The synthesis of phosphinate analogs often involves multi-step procedures to construct the desired C-P-C backbone with appropriate side chains that mimic the structure of natural molecules like peptides. mdpi.comnih.gov These synthetic analogs are crucial for probing molecular interactions in biological systems.

Future Research Perspectives and Emerging Trends in Phosphinate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary driver in modern organophosphorus chemistry is the shift away from hazardous and inefficient traditional synthetic routes. The vast majority of organophosphorus compounds have historically been synthesized from phosphorus trichloride (B1173362) (PCl₃), a process that involves chlorine and raises safety and environmental concerns. acs.orgnih.govresearchgate.net Research is now intensely focused on greener and more atom-economical alternatives.

One of the most promising strategies is the use of hypophosphorous derivatives, such as phosphinates, as direct replacements for PCl₃. acs.orgnih.govresearchgate.net These precursors are generally more stable, less toxic, and offer higher solubility and improved atom economy. nih.govresearchgate.net The development of methods that utilize elemental phosphorus (P₄) or phosphine (B1218219) (PH₃) as starting materials is also a key area of investigation to bypass the reliance on chlorinated intermediates. acs.orgresearchgate.net

Catalysis plays a central role in these new methodologies. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and hydrophosphinylation, are being developed to form phosphorus-carbon (P-C) bonds with high efficiency. nih.govorganic-chemistry.org Catalyst- and solvent-free approaches, sometimes employing alternative energy sources like microwave irradiation, are also emerging as powerful green chemistry tools. rsc.orgrsc.orgtandfonline.comrsc.org These methods not only reduce waste but also often shorten reaction times and improve yields. mdpi.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods for Phosphinates

| Feature | Traditional Method (PCl₃-based) | Emerging Sustainable Methods | Key Advantages of Emerging Methods |

|---|---|---|---|

| P-Source | Phosphorus trichloride (PCl₃) acs.orgnih.gov | Hypophosphites, H-phosphinates, P₄, PH₃ acs.orgresearchgate.net | Avoids hazardous chlorine chemistry, uses more benign precursors. |

| Catalysis | Often stoichiometric reagents | Transition-metal catalysts (e.g., Pd, Cu), organocatalysts. organic-chemistry.orgliv.ac.uk | High efficiency, lower waste, high selectivity. |

| Solvents | Traditional organic solvents | Solvent-free conditions, benign solvents (e.g., water). rsc.orgrsc.org | Reduced environmental impact and cost. |

| Energy | Conventional heating | Microwaves, visible light, electrochemistry. rsc.orgrsc.org | Energy efficiency, faster reactions. |

| Atom Economy | Often low, generates by-products like HCl. acs.org | High, through addition reactions and domino processes. rsc.orgrsc.orgnih.gov | Maximizes incorporation of reactants into the final product. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Alongside the development of greener methods, chemists are exploring new ways to manipulate phosphinate molecules to build complex structures. This involves discovering novel reactivity patterns and catalytic transformations that were previously inaccessible. Catalysis by trivalent nucleophilic organophosphines, for example, has become a vital tool, with the design of specific substrates leading to new modes of reactivity. rsc.org

Recent breakthroughs include the direct photocatalytic arylation of white phosphorus (P₄) to form triarylphosphines, a benchmark reaction that highlights the potential of photoredox catalysis in inorganic chemistry. nih.gov For phosphinates and related compounds, new catalytic methods are enabling previously challenging transformations. Zinc(II)-catalyzed systems have been developed for the highly efficient synthesis of phosphite (B83602) diesters from alcohols, releasing only a benign byproduct. rsc.org Similarly, palladium-catalyzed reactions of propargylic derivatives with phosphorus nucleophiles can produce complex molecules like allenylphosphonates with defined stereochemistry. organic-chemistry.org

Researchers are also investigating the fundamental reactivity of these compounds under various conditions to unlock new synthetic pathways. nih.govnih.govfrontiersin.org This includes studying the mechanisms of phospho group transfers and developing methods to activate otherwise inert P(V) compounds, such as phosphonates, to forge new functional phosphorus molecules. researchgate.netacs.org Such fundamental work is critical for designing innovative and highly specific chemical transformations. researchgate.net

Integration of Advanced Automation and High-Throughput Screening in Phosphinate Research

The discovery and optimization of new reactions and materials in phosphinate chemistry are being accelerated by advanced automation and high-throughput screening (HTS) techniques. sigmaaldrich.com These technologies allow for many reactions to be run in parallel, enabling the rapid screening of vast parameter spaces, including different catalysts, solvents, and reaction conditions. mdpi.comyoutube.com

Robotic platforms can now perform automated reaction preparation, including the precise weighing and dispensing of solid and liquid reagents, which significantly reduces tedious manual labor and the potential for human error. youtube.com This is particularly useful in early drug discovery and materials science, where large libraries of compounds must be synthesized and tested. nih.gov For instance, high-throughput hydrothermal synthesis has been successfully applied to discover novel metal phosphonate (B1237965) compounds. nih.gov

These automated systems not only increase the speed of research but also enhance safety by minimizing chemists' exposure to potentially hazardous reagents. nih.gov The integration of on-the-fly synthesis with in-situ screening represents a paradigm shift, moving away from the reliance on large, pre-existing compound libraries toward a more efficient and sustainable model of discovery. nih.gov

Table 2: Impact of Automation and HTS on Phosphinate Research

| Technology | Application in Phosphinate Research | Key Benefits |

|---|---|---|

| High-Throughput Screening (HTS) | Rapid screening of catalysts, ligands, and solvents for new synthetic methods. sigmaaldrich.comyoutube.com | Accelerated discovery of optimal reaction conditions; faster development times. youtube.com |

| Robotic Synthesis Platforms | Automated preparation of compound libraries for biological or material screening. youtube.comnih.gov | Increased reproducibility; reduced manual error; enhanced lab safety. youtube.comnih.gov |

| Miniaturization (Nanomole-scale) | On-the-fly synthesis of unpurified compound libraries in multi-well plates. nih.gov | Reduced chemical waste; lower costs; conservation of valuable reagents. nih.gov |

| In-situ Analytics | Real-time analysis of reactions to monitor progress and optimize parameters. | Deeper understanding of reaction mechanisms; efficient process optimization. |

Expansion into Novel Functional Materials and Advanced Chemical Systems

Phosphinate and phosphonate ligands are increasingly being used as building blocks for novel functional materials, most notably metal-organic frameworks (MOFs). mdpi.comkaust.edu.sa These hybrid inorganic-organic materials possess unique properties, such as high porosity and exceptional stability, which make them suitable for a wide range of applications. kaust.edu.saacs.org The strong, stable bonds that phosphonates form with metal ions are a key advantage over more traditional carboxylate-based MOFs, especially for applications requiring high chemical and thermal stability. kaust.edu.sanih.govresearchgate.net

Researchers are designing phosphinate and phosphonate ligands with specific geometries and functionalities to create MOFs with tailored properties for applications in gas storage, separation, catalysis, and proton conduction. mdpi.comresearchgate.netuantwerpen.be A particularly innovative approach involves using ligands that combine both phosphinate and phosphonate groups, effectively bridging the two classes of MOFs and allowing for fine-tuning of the framework's chemical environment. nih.govacs.org

Beyond MOFs, phosphonate-based materials are being explored as sacrificial templates to synthesize other advanced materials, such as carbon composites and metal compound nanostructures. kaust.edu.sa The inherent properties of organophosphorus compounds, such as their ability to act as flame retardants and their diverse biological activities, continue to drive their incorporation into new and advanced chemical systems. mdpi.com The ongoing development of synthetic methodologies provides chemists with the tools needed to design and create ever more complex and functional phosphinate-containing molecules and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.